molecular formula C9H14O3 B6154286 4-tert-butyloxane-2,6-dione CAS No. 145610-08-8

4-tert-butyloxane-2,6-dione

Cat. No.: B6154286
CAS No.: 145610-08-8
M. Wt: 170.21 g/mol
InChI Key: XMQDKLJHMAGHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This gap precludes a detailed introduction or comparison based on the supplied evidence.

Properties

CAS No.

145610-08-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-tert-butyloxane-2,6-dione

InChI

InChI=1S/C9H14O3/c1-9(2,3)6-4-7(10)12-8(11)5-6/h6H,4-5H2,1-3H3

InChI Key

XMQDKLJHMAGHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)OC(=O)C1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyloxane-2,6-dione typically involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes. The process includes the dropwise addition of secondary amines, which significantly reduces the dosage of amines required . Optimized conditions involve using 0.3–0.5 M of 2,6-di-tert-butylphenol and removing water generated during the Mannich base formation step to accelerate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyloxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-tert-butyloxane-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyloxane-2,6-dione involves its interaction with molecular targets through its functional groups. The keto groups can participate in hydrogen bonding and other interactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

While direct information on 4-tert-butyloxane-2,6-dione is unavailable, the evidence provides insights into structurally analogous dione-containing compounds.

Benzoacridine-5,6-dione Derivatives

  • Structure : Fused aromatic rings with a dione moiety at positions 5 and 4. Example: Compound 6b (IC50 = 5.4 μM in MCF-7 cells) .
  • Activity : Exhibits potent antiproliferative activity against breast cancer cells (MCF-7), with IC50 values ranging from 5.4–47.99 μM .
  • Synthesis Mechanism : Formed via nucleophilic attack of aryl amines on intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione, followed by cyclization .

Ergost-25-ene-3,6-dione

  • Structure : Steroidal dione with hydroxyl groups at positions 5α and 12β.
  • Pharmacokinetics : ADMET properties comparable to doxorubicin, indicating favorable drug-likeness .

Flavan-3-ol and Dipyrano Chromene Diones

  • Examples: 4,8,10-Tris(dihydroxyphenyl)-11-hydroxy-3,4,7,8,11,12-hexahydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione (compounds 82–87) . 4,8-Bis(dihydroxyphenyl)-11-hydroxy-10-hydroxyphenyl-...-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione (compounds 88–95) .

Table 1: Comparative Overview of Dione Derivatives

Compound Class Key Structure Features Biological Activity Synthesis Pathway Source
Benzoacridine-5,6-dione Fused aromatic rings, ortho-quinone moiety IC50: 5.4–47.99 μM (MCF-7 cells) Nucleophilic cyclization of naphthoquinones
Ergost-25-ene-3,6-dione Steroidal backbone, hydroxylated dione BRCA1 inhibition > doxorubicin Phytochemical extraction
Dipyrano Chromene-2,6-dione Polycyclic flavanol derivatives Antioxidant/anticancer (hypothetical) Plant extraction, structural isomerism

Critical Analysis of Evidence Limitations

Absence of Data on this compound: None of the 32 provided references mention this compound. Structural analogs like tert-butyl-substituted silanes (e.g., tert-butyldiphenylsilyl (TBDPS)) are noted in synthesis protocols but lack direct relevance .

Biological Activity

4-tert-butyloxane-2,6-dione, also known as 2,6-di-tert-butyl-1,4-benzoquinone, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Chemical Formula : C14H20O2
  • Molecular Weight : 220.3074 g/mol
  • CAS Registry Number : 719-22-2

Biological Activities

This compound exhibits several notable biological activities:

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a study highlighted that derivatives of this compound showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

3. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

4. Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the Wnt/β-catenin pathway .

Case Study 1: Synthesis and Biological Activity

A study focused on synthesizing new derivatives of this compound reported enhanced biological activities compared to the parent compound. The synthesized derivatives exhibited improved antibacterial and anticancer activities, suggesting that structural modifications can significantly impact efficacy .

Case Study 2: Mechanistic Insights

Another study provided insights into the mechanism of action of this compound in cancer cells. The compound was found to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis through caspase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.